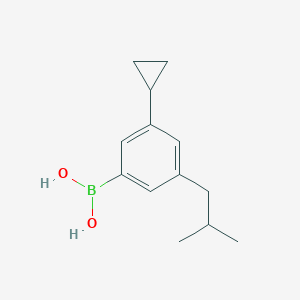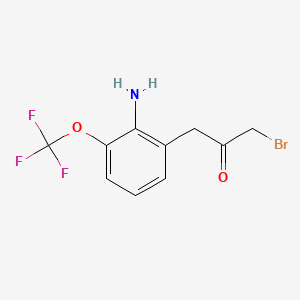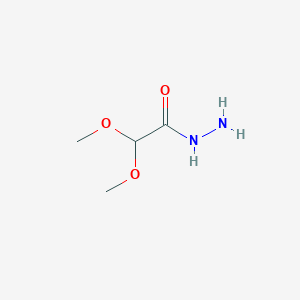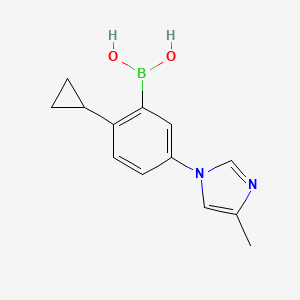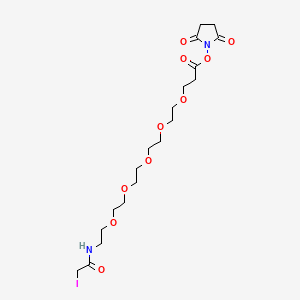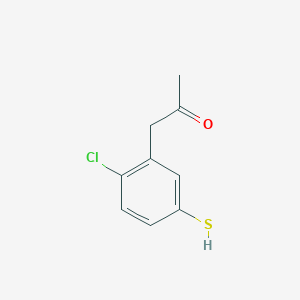
Fumaritine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumaritine N-oxide is an alkaloid compound found in certain species of the Fumaria genus, particularly Fumaria kralikii
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fumaritine N-oxide can be synthesized through the oxidation of fumaritine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peroxyacids like perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the N-oxide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Fumaritine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The initial formation of this compound from fumaritine is an oxidation reaction.
Reduction: This compound can be reduced back to fumaritine under specific conditions.
Substitution: The N-oxide group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, perbenzoic acid, peroxyacetic acid.
Reducing Agents: Various reducing agents can be used to convert this compound back to fumaritine, including hydrogen gas in the presence of a catalyst.
Solvents: Organic solvents such as methanol, benzene, and dimethyl sulfoxide (DMSO) are commonly used in these reactions.
Major Products Formed
The major products formed from the reactions of this compound include fumaritine (through reduction) and various substituted derivatives depending on the specific substitution reactions performed.
Aplicaciones Científicas De Investigación
Fumaritine N-oxide has several scientific research applications, including:
Industry: The unique chemical properties of this compound make it a valuable compound for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of fumaritine N-oxide involves its interaction with various molecular targets and pathways. The N-oxide group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cytotoxic effects. Additionally, the N-oxide group can enhance the solubility and bioavailability of the compound, making it more effective in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Parfumine: Another alkaloid found in Fumaria species, similar in structure to fumaritine N-oxide.
Lastourvilline: A spirobenzylisoquinoline alkaloid with similar chemical properties.
Feruloyl tyramine: An alkaloid with comparable biological activities.
Uniqueness
This compound is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties. This functional group allows for unique redox reactivity and enhances the compound’s solubility and bioavailability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H21NO6 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-2-oxidospiro[3,4-dihydroisoquinolin-2-ium-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol |
InChI |
InChI=1S/C20H21NO6/c1-21(24)6-5-11-7-16(25-2)14(22)8-13(11)20(21)9-12-3-4-15-18(27-10-26-15)17(12)19(20)23/h3-4,7-8,19,22-23H,5-6,9-10H2,1-2H3 |
Clave InChI |
GIGLNPLPIFRSFH-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)O)OC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


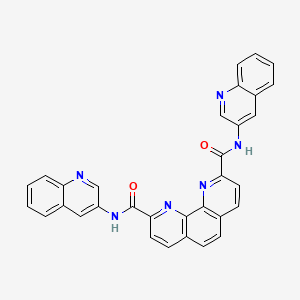
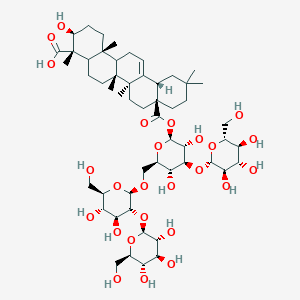
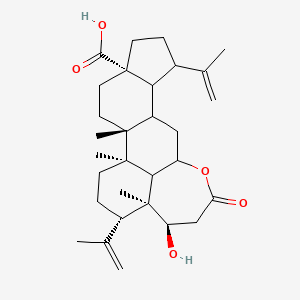
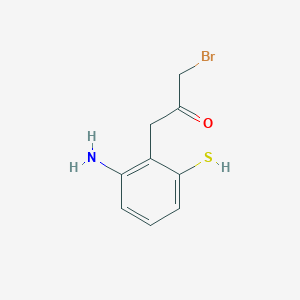
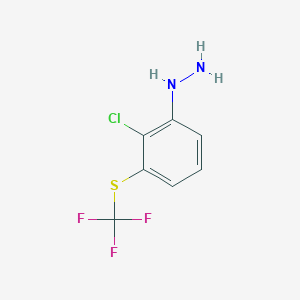

![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
